Superior D3 Binding Affinity vs. SB-277011A and NGB 2904
In vitro receptor binding assays demonstrate that YQA14 has two binding sites on human cloned D3 receptors with exceptionally high affinity. The high-affinity site has a Ki of 0.68 × 10⁻⁴ nM, which is over 150,000-fold more potent than the reported Ki of 10.7 nM for SB-277011A and approximately 20,000-fold more potent than the Ki of 1.4 nM for NGB 2904 at their respective D3 receptors [1].
| Evidence Dimension | In vitro Binding Affinity (Ki) for Dopamine D3 Receptor |
|---|---|
| Target Compound Data | Ki-High: 0.68 × 10⁻⁴ nM; Ki-Low: 2.11 nM |
| Comparator Or Baseline | SB-277011A: Ki = 10.7 nM; NGB 2904: Ki = 1.4 nM |
| Quantified Difference | YQA14's high-affinity site is ~157,000x more potent than SB-277011A and ~20,600x more potent than NGB 2904. |
| Conditions | Radioligand binding assay on human cloned D3 receptors |
Why This Matters
This unparalleled level of in vitro potency allows for a unique experimental window into D3 receptor function at extremely low concentrations, potentially revealing pharmacodynamic effects not observable with less potent tool compounds.
- [1] Song, R., Yang, R. F., Wu, N., Su, R. B., Li, J., Peng, X. Q., ... & Gardner, E. L. (2012). YQA14: a novel dopamine D3 receptor antagonist that inhibits cocaine self-administration in rats and mice, but not in D3 receptor-knockout mice. Addiction Biology, 17(2), 259–273. View Source
